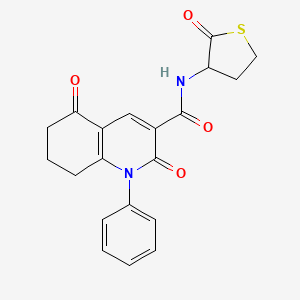
4-amino-6-morpholino-1H-s-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE typically involves the reaction of cyanuric chloride with morpholine and ammonia. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Common solvents like ethanol or water
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring structure allows for strong interactions with various biomolecules, making it a versatile compound for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-morpholino-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine
Uniqueness
Compared to other triazine compounds, 4-AMINO-6-MORPHOLINO-1,3,5-TRIAZIN-2(3H)-ONE is unique due to the presence of both an amino group and a morpholino group. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
CAS No. |
2045-26-3 |
|---|---|
Molecular Formula |
C7H11N5O2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-amino-4-morpholin-4-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H11N5O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H3,8,9,10,11,13) |
InChI Key |
GSPGSNZRRPMNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


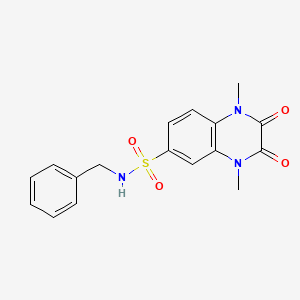
![2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide](/img/structure/B11074506.png)
![1-Allyl-5'-butyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074513.png)
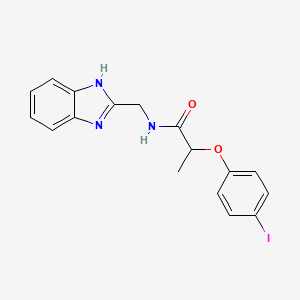
![14-phenyl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11074517.png)
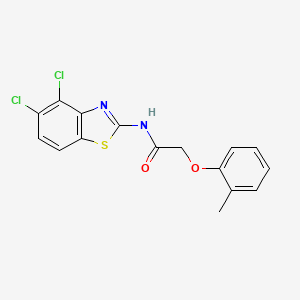
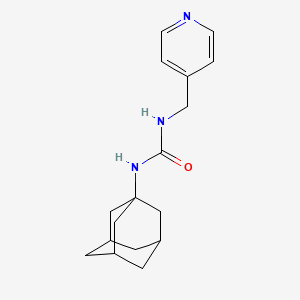
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11074542.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11074549.png)
![butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate](/img/structure/B11074553.png)
![3-(4-fluorophenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11074555.png)
![(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester](/img/structure/B11074559.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)
